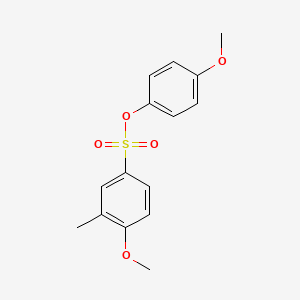
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate, also known as MMBS, is a sulfonate compound that has been widely used in scientific research. MMBS is a versatile compound that has been used in various applications, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate binds to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a high binding affinity for proteins due to its hydrophobic nature and the presence of a sulfonate group, which can form hydrogen bonds with amino acid residues in proteins. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to have a variety of biochemical and physiological effects. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has also been shown to modulate the activity of ion channels, such as the nicotinic acetylcholine receptor. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has several advantages for lab experiments. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is a fluorescent probe, making it easy to detect and quantify. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a high binding affinity for proteins, making it an ideal tool for studying protein-ligand interactions. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is also stable and can be stored for long periods of time.
However, there are also limitations to the use of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate in lab experiments. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a relatively low quantum yield, which can limit its sensitivity in some applications. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
未来方向
For the use of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate include the development of new drugs and the study of protein dynamics.
合成方法
The synthesis of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate involves the reaction of 4-methoxyphenol with 3-methylbenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography to obtain pure 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate.
科学研究应用
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a high binding affinity for proteins, making it an ideal tool for studying protein structure and function. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been used to study the binding of proteins to ligands, such as drugs and other small molecules. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has also been used to study protein-protein interactions and protein-nucleic acid interactions.
属性
IUPAC Name |
(4-methoxyphenyl) 4-methoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-11-10-14(8-9-15(11)19-3)21(16,17)20-13-6-4-12(18-2)5-7-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXCQZAFHQBKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)
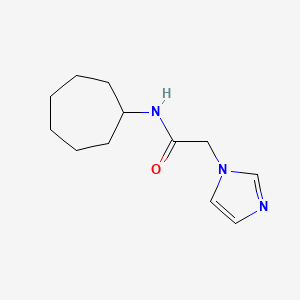
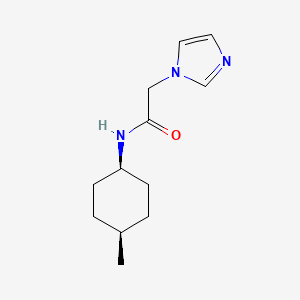
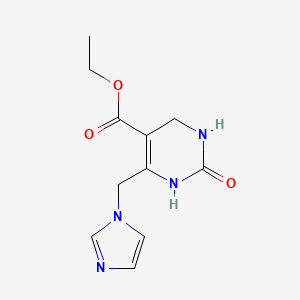
![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
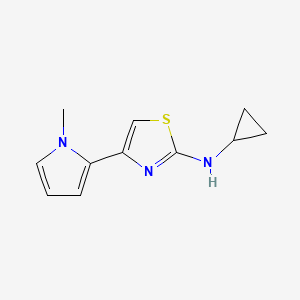
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)
![N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)
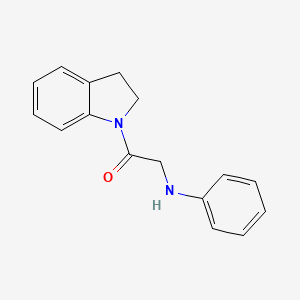
![3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7496673.png)